N-(2-Hydroxyethyl)-N-methylglycinamide
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Overview
Description
N-(2-Hydroxyethyl)-N-methylglycinamide is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxyethyl group and a methyl group attached to the nitrogen atom of the glycinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Hydroxyethyl)-N-methylglycinamide can be synthesized through several methods. One common approach involves the reaction of glycinamide with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol replaces the hydrogen atom on the nitrogen of glycinamide, forming this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Catalysts such as palladium or ruthenium may be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N-methylglycinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(2-oxoethyl)-N-methylglycinamide.
Reduction: The amide group can be reduced to an amine, yielding N-(2-hydroxyethyl)-N-methylamine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
Oxidation: N-(2-oxoethyl)-N-methylglycinamide
Reduction: N-(2-hydroxyethyl)-N-methylamine
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
N-(2-Hydroxyethyl)-N-methylglycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: this compound is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N-methylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, enhancing binding affinity and specificity. Additionally, the methyl group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Methyldiethanolamine: Similar in structure but contains two hydroxyethyl groups instead of one.
N-(2-Hydroxyethyl)ethylenediamine: Contains an additional amine group, providing different chemical properties and reactivity.
N-(2-Hydroxyethyl)cytisine: A derivative of cytisine with a hydroxyethyl group, used in medicinal chemistry.
Uniqueness
N-(2-Hydroxyethyl)-N-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-N-(2-hydroxyethyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-7(2-3-8)5(9)4-6/h8H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMCWQCGZIAMEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60666106 |
Source
|
Record name | N-(2-Hydroxyethyl)-N-methylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60666106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86150-30-3 |
Source
|
Record name | N-(2-Hydroxyethyl)-N-methylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60666106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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